5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUQEXIJUOOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(1-benzofuran-2-ylmethyl)thioacetamide with chloroacetic acid in the presence of a base, leading to the formation of the thiazolane ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolane ring, leading to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity.
- Antimicrobial Activity : Studies have indicated that thiazolidine derivatives exhibit antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy against resistant strains .
- Anticancer Potential : Research suggests that thiazole derivatives can inhibit cancer cell proliferation. Preliminary studies on this compound indicate it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Agricultural Chemistry
The compound's potential applications extend to agricultural chemistry where it may serve as a pesticide or herbicide.
- Pesticidal Properties : Initial evaluations have shown that compounds with thiazole rings possess insecticidal properties. The benzofuran moiety may enhance the effectiveness of such compounds against specific pests .
Material Science
In material science, derivatives of thiazolidine have been explored for their utility in developing new materials with unique properties.
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties of polymers. Research indicates that such modifications can lead to materials suitable for high-performance applications .
Case Study: Antimicrobial Activity
A study conducted on various thiazole derivatives, including this compound, evaluated their effectiveness against common bacterial pathogens.
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
This table illustrates the significant antimicrobial activity exhibited by the compound against Pseudomonas aeruginosa compared to other tested compounds.
Case Study: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The results indicate that this compound exhibits promising anticancer activity with relatively low IC50 values across different cancer types.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Substituents like benzofuran (electron-rich) and fluorobenzylidene (electron-withdrawing) modulate electronic properties, affecting binding to biological targets .
- Core Heteroatoms : Thiazolidinediones (sulfur-containing) exhibit distinct redox properties compared to imidazolidinediones (nitrogen-containing), influencing metabolic stability and target selectivity .
Antiproliferative and Antimicrobial Effects
- Thiazolidinediones : Compounds like 5-(3-methoxybenzylidene)-TZD (1d) showed 84.2% lipid peroxidation inhibition, outperforming 5-(4-hydroxybenzylidene)-TZD (1m, 23.0%) . The benzofuran analog’s activity remains uncharacterized but may leverage similar mechanisms.
- Imidazolidinediones: IM-3 and IM-7 demonstrated acute cardiovascular and CNS effects in rats, with IM-3 implicated in antinociception .
Enzymatic Inhibition
- Lipoxygenase (LOX) Inhibition : Thiazolidinediones like 1d and 1s (82.9% inhibition) rival the standard NDGA (80.8%), highlighting substituent-dependent efficacy .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted aryl groups (e.g., 4-fluorobenzylidene) enhance LOX inhibition compared to ortho/meta positions .
- Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility over sulfur-containing benzothiazole derivatives (e.g., compounds in ), though direct comparisons are lacking .
Biological Activity
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including its potential as an antimicrobial and anti-tumor agent, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique structure combining benzofuran and thiazolane rings, which contributes to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 247.27 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiazolidine derivatives found that certain compounds showed promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Table 1: Antimicrobial Activity of this compound
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 5-(1-Benzofuran-2-ylmethyl)-... | Gram-positive Bacteria | 15.0 |
| Control (Standard Antibiotic) | Gram-positive Bacteria | 10.0 |
Anti-Tumor Activity
The compound has also been investigated for its anti-tumor effects. Studies have shown that derivatives of thiazolidine compounds can induce apoptosis in cancer cells. For instance, a study reported that certain thiazolidine derivatives exhibited selective cytotoxicity against various cancer cell lines, including K562 (human leukemia) and HeLa (cervical cancer) cells, with IC50 values ranging from 8.5 µM to 14.9 µM .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| K562 | 5-(1-Benzofuran-2-ylmethyl)-... | 12.0 |
| HeLa | 5-(1-Benzofuran-2-ylmethyl)-... | 10.0 |
| MDA-MB-361 | 5-(1-Benzofuran-2-ylmethyl)-... | 15.0 |
The proposed mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound may trigger both extrinsic and intrinsic apoptotic pathways in cancer cells .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production and is a target for skin-related therapies .
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- A study on thiazolidine derivatives showed that some compounds had higher cytotoxicity compared to standard chemotherapy agents like cisplatin, indicating their potential as alternative treatments for resistant cancers .
- Another investigation focused on the synthesis of phenolic thiazolidine derivatives revealed strong antioxidant properties alongside their antimicrobial effects, suggesting a dual therapeutic role .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| NMR | δ 4.35 (s, 2H, CH), δ 7.8 (d, J=8 Hz, Ar-H) | |
| IR | 1715 cm (C=O), 1250 cm (C-S) | |
| HRMS | [M+H] m/z calc. 300.0521, found 300.0523 |
Q. Table 2: Example MIC Values for Analog Optimization
| Derivative | MIC (µg/mL) Against S. aureus | Substituent Position | Reference |
|---|---|---|---|
| 3d | 1 | Para-chloro | |
| 3e | 3 | Meta-methoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
